molecular formula C43H77N9O10 B12603895 L-Alanyl-L-leucyl-L-leucyl-L-prolyl-L-alanyl-L-leucylglycyl-L-leucyl-L-leucine CAS No. 649558-69-0

L-Alanyl-L-leucyl-L-leucyl-L-prolyl-L-alanyl-L-leucylglycyl-L-leucyl-L-leucine

Cat. No.: B12603895
CAS No.: 649558-69-0
M. Wt: 880.1 g/mol
InChI Key: GRDIFLMDWHEHGB-LGYYRGKSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Alanyl-L-leucyl-L-leucyl-L-prolyl-L-alanyl-L-leucylglycyl-L-leucyl-L-leucine is a peptide compound composed of multiple amino acids. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine, biochemistry, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanyl-L-leucyl-L-leucyl-L-prolyl-L-alanyl-L-leucylglycyl-L-leucyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using coupling reagents like HBTU or DIC.

    Coupling: The activated amino acids are coupled to the growing peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, and may include automated synthesizers to streamline the process.

Chemical Reactions Analysis

Types of Reactions

L-Alanyl-L-leucyl-L-leucyl-L-prolyl-L-alanyl-L-leucylglycyl-L-leucyl-L-leucine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of certain amino acids.

    Reduction: This reaction can reduce disulfide bonds if present.

    Substitution: Amino acid residues can be substituted to create analogs of the peptide.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or performic acid.

    Reduction: Reagents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid derivatives and coupling reagents.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation may result in the formation of sulfoxides or sulfonic acids, while reduction may yield free thiols.

Scientific Research Applications

L-Alanyl-L-leucyl-L-leucyl-L-prolyl-L-alanyl-L-leucylglycyl-L-leucyl-L-leucine has various applications in scientific research:

    Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.

    Biology: Investigated for its potential biological activities, such as antimicrobial or enzyme inhibitory properties.

    Medicine: Explored for therapeutic applications, including drug delivery systems and peptide-based drugs.

    Industry: Utilized in the development of peptide-based materials and biotechnological applications.

Mechanism of Action

The mechanism of action of L-Alanyl-L-leucyl-L-leucyl-L-prolyl-L-alanyl-L-leucylglycyl-L-leucyl-L-leucine depends on its specific biological activity. Generally, peptides exert their effects by interacting with specific molecular targets, such as enzymes, receptors, or ion channels. These interactions can modulate various cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    L-Alanyl-L-glutamine: A dipeptide used in dietary supplementation and parenteral nutrition.

    L-Prolyl-L-leucine: A dipeptide with potential biological activities.

Properties

CAS No.

649558-69-0

Molecular Formula

C43H77N9O10

Molecular Weight

880.1 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C43H77N9O10/c1-22(2)16-29(38(56)45-21-35(53)47-30(17-23(3)4)39(57)51-33(43(61)62)20-26(9)10)49-37(55)28(12)46-41(59)34-14-13-15-52(34)42(60)32(19-25(7)8)50-40(58)31(18-24(5)6)48-36(54)27(11)44/h22-34H,13-21,44H2,1-12H3,(H,45,56)(H,46,59)(H,47,53)(H,48,54)(H,49,55)(H,50,58)(H,51,57)(H,61,62)/t27-,28-,29-,30-,31-,32-,33-,34-/m0/s1

InChI Key

GRDIFLMDWHEHGB-LGYYRGKSSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.